molecular formula C7H13ClN4O B15308474 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride

2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B15308474
M. Wt: 204.66 g/mol
InChI Key: DNIJTPFYLATETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a synthetic triazole derivative featuring a tetrahydropyran (oxan) ring at position 2 of the triazole core and an amine group at position 2.

Properties

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

2-(oxan-4-yl)triazol-4-amine;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c8-7-5-9-11(10-7)6-1-3-12-4-2-6;/h5-6H,1-4H2,(H2,8,10);1H

InChI Key

DNIJTPFYLATETE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2N=CC(=N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the oxan-4-yl group. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction. The purification process often involves recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triazole core (1,2,3-triazole) is a common scaffold in medicinal chemistry due to its stability and ability to engage in hydrogen bonding. Substituents at positions 2 and 4 critically influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-(Oxan-4-yl)-2H-1,2,3-triazol-4-amine HCl Oxan-4-yl (tetrahydropyran) C₆H₁₁ClN₄O* 192.64† Enhanced solubility due to oxan moiety -
2-Methyl-2H-1,2,3-triazol-4-amine HCl Methyl C₃H₇ClN₄ 134.57 Compact structure, low steric hindrance
N-(4-Chlorophenyl)-2H-triazol-4-amine 4-Chlorophenyl C₈H₇ClN₄ 194.62 Potent IDO1 inhibitor (IC₅₀ = 0.023 μM)
5-Methyl-2-(pyridin-3-yl)-2H-triazol-4-amine HCl Pyridin-3-yl C₈H₁₀ClN₅ 211.65 Potential for π-π interactions
2-(3-Chlorophenyl)-2H-1,2,3-triazol-4-amine 3-Chlorophenyl C₈H₇ClN₄ 194.62 Structural analog with aromatic lipophilicity

†Calculated molecular weight.

Key Observations:

  • Solubility: The oxan-4-yl substituent likely improves aqueous solubility compared to aromatic analogs like the 4-chlorophenyl derivative .
  • Bioactivity: Aryl-substituted triazoles (e.g., 4-chlorophenyl) exhibit strong enzyme inhibition, suggesting that the oxan analog’s activity may depend on target-specific interactions .
  • Synthetic Accessibility: Triazoles with alkyl/ether substituents (e.g., oxan) may require specialized cyclization methods, whereas aryl analogs are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q & A

Q. What are the optimized synthetic routes for 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the efficiency of click chemistry for regioselective triazole formation. Key steps include:

  • Precursor preparation : Functionalization of oxan-4-yl derivatives (e.g., propargyl ethers) and azide precursors (e.g., 4-azidoaniline derivatives).
  • Cycloaddition : Conducted under mild conditions (room temperature, aqueous solvent) with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to achieve >80% yield .
  • Purification : Chromatography or recrystallization to isolate the hydrochloride salt. Critical factors : Catalyst purity, stoichiometric ratios, and pH control to minimize side reactions (e.g., triazole isomerization) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., oxan-4-yl protons at δ 3.5–4.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H⁺]⁺ at m/z 215.2) and isotopic patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (DMSO, water >50 mg/mL at 25°C) due to the hydrochloride salt; limited solubility in ethanol or chloroform .
  • Stability : Stable at −20°C (dry, dark conditions) for >12 months. Avoid prolonged exposure to light or humidity to prevent decomposition .

Advanced Research Questions

Q. How do substituents on the triazole and oxane rings influence biological activity, and what computational tools can predict binding modes?

Methodological Answer:

  • Structure-activity relationships (SAR) : Replace oxan-4-yl with bulkier groups (e.g., cyclohexyl) to assess steric effects on target binding. Triazole N-methylation reduces H-bond donor capacity, impacting interactions with enzymes like kinases .
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase). Validate with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer:

  • Assay standardization : Control variables like cell line origin (e.g., ATCC vs. primary cells), incubation time (24–72 hr), and compound purity (>95% by HPLC) .
  • Mechanistic studies : Use CRISPR knockouts or enzyme inhibition assays to isolate target-specific effects (e.g., DNA gyrase vs. topoisomerase II) .
  • Data normalization : Compare activity to reference compounds (e.g., doxorubicin for cytotoxicity) and report dose-response curves with Hill coefficients .

Q. How can researchers leverage crystallographic data to optimize co-crystallization of this compound with protein targets?

Methodological Answer:

  • Co-crystallization screens : Use sparse-matrix screening (e.g., Hampton Index Kit) with protein:ligand molar ratios of 1:2–1:5.
  • Data collection : Employ high-resolution synchrotron radiation (λ = 0.9–1.0 Å) for SHELXD-based phasing .
  • Refinement : Apply anisotropic B-factor modeling in SHELXL to resolve ligand electron density .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.